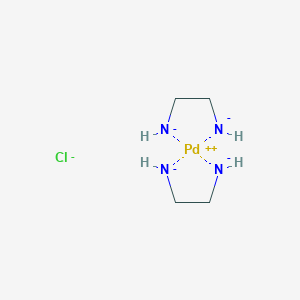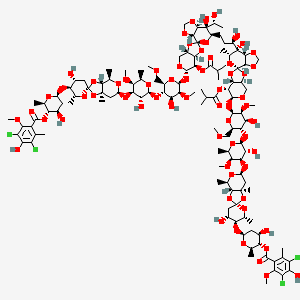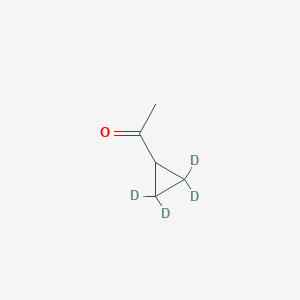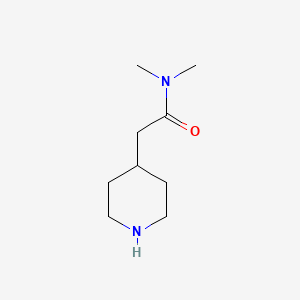
2-azanidylethylazanide;palladium(2+);chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-azanidylethylazanide;palladium(2+);chloride, also known as dichloro(ethylenediamine)palladium(II), is a coordination compound with the molecular formula C2H6Cl2N2Pd. This compound is a palladium complex where palladium is coordinated with ethylenediamine and two chloride ions. It is commonly used in various chemical reactions and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-azanidylethylazanide;palladium(2+);chloride typically involves the reaction of palladium(II) chloride with ethylenediamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the complex .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in crystalline form and stored under inert gas to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
2-azanidylethylazanide;palladium(2+);chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and under mild heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of palladium(IV) complexes, while reduction can yield palladium(0) species .
Aplicaciones Científicas De Investigación
2-azanidylethylazanide;palladium(2+);chloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism by which 2-azanidylethylazanide;palladium(2+);chloride exerts its effects involves the coordination of palladium with various substrates. In catalytic reactions, palladium undergoes oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new chemical bonds, making the compound an effective catalyst .
Comparación Con Compuestos Similares
Similar Compounds
Palladium(II) chloride: A common starting material in palladium chemistry, used in similar catalytic applications.
Palladium(II) bromide: Similar to palladium(II) chloride but with bromide ligands.
Palladium(II) iodide: Another similar compound with iodide ligands.
Uniqueness
2-azanidylethylazanide;palladium(2+);chloride is unique due to its coordination with ethylenediamine, which provides additional stability and reactivity compared to other palladium(II) halides. This makes it particularly effective in catalytic applications and research studies .
Propiedades
Fórmula molecular |
C4H12ClN4Pd-3 |
|---|---|
Peso molecular |
258.04 g/mol |
Nombre IUPAC |
2-azanidylethylazanide;palladium(2+);chloride |
InChI |
InChI=1S/2C2H6N2.ClH.Pd/c2*3-1-2-4;;/h2*3-4H,1-2H2;1H;/q2*-2;;+2/p-1 |
Clave InChI |
UQDMBJURZZFOSR-UHFFFAOYSA-M |
SMILES canónico |
C(C[NH-])[NH-].C(C[NH-])[NH-].[Cl-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine](/img/structure/B12349070.png)
![cobalt(3+);[5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;acetate](/img/structure/B12349077.png)


![2-[9,10-Dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea](/img/structure/B12349111.png)


![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12349118.png)


![4-[1-Hydroxy-2-[(3-hydroxy-3-phenyl-3-thiophen-2-ylpropyl)amino]propyl]phenol;propanedioic acid](/img/structure/B12349128.png)
![1,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12349131.png)
![1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride](/img/structure/B12349136.png)

